2-[1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline
Description
The compound 2-[1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline is a heterocyclic molecule featuring a 1,2,3-triazole core substituted with a 2-chlorophenyl group at position 1, a pyridin-3-yl group at position 5, and a tetrahydroisoquinoline moiety linked via a carbonyl group at position 2. Its molecular formula is C₂₃H₁₇ClN₄O, with a molecular weight of 408.86 g/mol.
Properties
IUPAC Name |
[1-(2-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O/c24-19-9-3-4-10-20(19)29-22(17-8-5-12-25-14-17)21(26-27-29)23(30)28-13-11-16-6-1-2-7-18(16)15-28/h1-10,12,14H,11,13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQARJVDJMRFFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=C(N(N=N3)C4=CC=CC=C4Cl)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through a Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone to form the tetrahydroisoquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that isoquinoline derivatives, including those containing triazole moieties, exhibit significant anticancer properties. A study demonstrated that compounds similar to the target compound showed antiproliferative effects against various cancer cell lines, including leukemia and colon cancer cells. The mechanism often involves the inhibition of topoisomerase enzymes and modulation of cell signaling pathways associated with cancer progression .
Antimicrobial Properties
Compounds with triazole structures have been investigated for their antimicrobial activities. The unique chemical structure allows for interaction with microbial targets, potentially leading to effective treatments against resistant strains of bacteria and fungi. Studies have shown that derivatives of triazole exhibit broad-spectrum antimicrobial effects .
Anti-inflammatory Effects
The anti-inflammatory potential of isoquinoline derivatives has been documented in various studies. These compounds can inhibit cyclooxygenase enzymes, which play a critical role in the inflammatory response. The target compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of compounds and their biological activity is crucial for optimizing drug design. SAR studies on isoquinoline and triazole derivatives have revealed that specific substitutions at key positions significantly enhance pharmacological activities. For instance, modifications at the 5-position of the triazole ring or the carbonyl group can lead to improved selectivity and potency against cancer cells .
Synthetic Approaches
The synthesis of 2-[1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step reactions that include:
- Formation of the triazole ring via click chemistry.
- Introduction of the isoquinoline scaffold through cyclization reactions.
- Functionalization at specific positions to enhance biological activity.
These synthetic strategies are critical for producing analogs with tailored properties for specific therapeutic applications .
Cancer Treatment
A notable case study involved the evaluation of a series of isoquinoline-triazole derivatives against various cancer cell lines. Among these compounds, one derivative demonstrated a remarkable IC50 value in the nanomolar range against resistant cancer cells, highlighting its potential as a lead compound for further development .
Antimicrobial Research
In another study focusing on antimicrobial activity, several triazole-containing compounds were synthesized and tested against both Gram-positive and Gram-negative bacteria. One compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a novel antibiotic agent .
Data Table: Summary of Applications
| Application | Activity | Key Findings |
|---|---|---|
| Anticancer | Antiproliferative | Effective against leukemia and colon cancer cell lines |
| Antimicrobial | Broad-spectrum activity | Potent against MRSA and other resistant strains |
| Anti-inflammatory | Inhibition of cyclooxygenase | Significant reduction in inflammatory markers |
Mechanism of Action
The mechanism of action of 2-[1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and proteins involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation. For example, it may inhibit the activity of certain kinases or transcription factors, leading to reduced cell growth and increased cell death in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The table below compares key structural features and properties of the target compound with similar triazole derivatives:
Key Observations:
Pyridin-3-yl vs. pyridin-4-yl (Tradipitantum): Positional isomerism may influence receptor binding selectivity.
Molecular Weight and Solubility :
- The target compound’s moderate molecular weight (408.86 g/mol) suggests better bioavailability than Tradipitantum (643.94 g/mol), which may face solubility challenges due to hydrophobic trifluoromethyl groups .
- The carboxylic acid derivative (314.73 g/mol) likely has higher aqueous solubility but reduced membrane permeability .
Pharmacological and Physicochemical Properties
Biological Activity
The compound 2-[1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline is a triazole derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity based on diverse research studies.
The compound features a triazole ring , which is known for its role in various biological processes. The presence of the pyridine and tetrahydroisoquinoline moieties enhances its interaction with biological targets. The triazole structure is particularly significant for its ability to form hydrogen bonds and engage in π-π stacking interactions with biomolecules.
Biological Activity Overview
Research has demonstrated that this compound exhibits a range of biological activities, including anticancer and antimicrobial properties. Below are key findings from various studies:
Anticancer Activity
- Cell Proliferation Inhibition : Studies indicate that the compound shows significant antiproliferative activity against several cancer cell lines. For instance, in an MTT assay against A549 lung cancer cells, it demonstrated an IC50 value comparable to established chemotherapeutics such as doxorubicin .
- Mechanism of Action : The compound appears to induce apoptosis and arrest the cell cycle at the G2/M phase. This mechanism has been supported by cell-cycle analysis and apoptosis induction studies .
Antimicrobial Properties
- Antifungal Activity : The compound has been evaluated for its antifungal properties, showing promising results against various fungal strains. Its structure allows it to disrupt fungal cell membranes effectively .
- Bacterial Inhibition : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific IC50 values require further investigation .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the phenyl ring or substituents on the triazole can significantly influence biological activity. For example:
- Substituents at the para position on the phenyl ring have been shown to enhance anticancer activity .
- The presence of electron-withdrawing groups increases potency against specific cancer cell lines .
Data Tables
The following table summarizes key findings related to the biological activity of the compound:
| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 3.29 - 10.71 | |
| Antifungal | Various Fungi | Varies | |
| Bacterial | Various Bacteria | Varies |
Case Studies
Several case studies have highlighted the efficacy of this compound in vivo:
- In Vivo Tumor Models : In murine models, administration of the compound resulted in significant tumor reduction compared to control groups, supporting its potential as a therapeutic agent .
- Combination Therapies : Research indicates that combining this compound with other chemotherapeutics may enhance overall efficacy and reduce resistance in cancer treatment .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be adjusted to improve yield?
The compound’s synthesis likely involves multi-step reactions, including cyclization and coupling. Key steps may include:
- Triazole formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective 1,2,3-triazole assembly .
- Tetrahydroisoquinoline coupling : Employ palladium-mediated cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to attach the pyridinyl group to the tetrahydroisoquinoline core .
- Carbonyl insertion : Use acid chlorides or carbodiimide-mediated activation for amide bond formation between the triazole and tetrahydroisoquinoline . Yield optimization may require temperature control (e.g., 60–80°C for CuAAC), inert atmospheres, or solvent selection (e.g., DMF for polar intermediates) .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments (e.g., distinguishing pyridinyl vs. chlorophenyl signals) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl and N content .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···O/S bonds in triazole derivatives) .
Q. How can purification challenges (e.g., polar byproducts) be addressed during synthesis?
- Column chromatography : Use gradient elution with silica gel and solvent systems like hexane/ethyl acetate (polarity adjustment for triazole intermediates) .
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) for high-purity crystalline products .
- HPLC : Reverse-phase methods (C18 columns, acetonitrile/water with 0.1% TFA) to separate closely related impurities .
Advanced Research Questions
Q. What computational strategies are effective for predicting binding interactions of this compound with biological targets?
- Molecular docking : Use software like MOE or AutoDock Vina to model interactions with receptors (e.g., kinases or GPCRs). Focus on the triazole’s hydrogen-bonding capacity and pyridinyl π-stacking .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns trajectories) to prioritize targets .
- QSAR modeling : Corrogate substituent effects (e.g., 2-chlorophenyl vs. 4-fluorophenyl) on activity using descriptors like logP and electronegativity .
Q. How can structural modifications enhance the compound’s pharmacokinetic properties?
- Bioisosteric replacement : Substitute the 2-chlorophenyl group with trifluoromethyl or methoxy groups to improve metabolic stability .
- Solubility optimization : Introduce hydrophilic groups (e.g., morpholine or PEG chains) to the tetrahydroisoquinoline core .
- Pro-drug strategies : Mask the carbonyl group as an ester for enhanced oral bioavailability .
Q. What experimental approaches resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?
- Standardized assays : Re-evaluate activity under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Metabolic profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .
- Crystallographic validation : Compare ligand-bound vs. unbound protein structures to confirm binding modes .
Q. How can hydrogen-bonding networks in the crystal structure inform solid-state stability?
- Analyze X-ray data (e.g., CCDC entries) to identify key interactions:
- N–H···O/S bonds : Stabilize triazole and tetrahydroisoquinoline conformations .
- π-π stacking : Between pyridinyl and aromatic rings, reducing hygroscopicity .
Methodological Notes
- Synthetic protocols should prioritize regioselectivity in triazole formation and inert conditions for air-sensitive intermediates .
- Computational studies must validate docking poses with experimental IC₅₀ data to avoid false positives .
- Crystallography requires high-quality single crystals, often achieved via slow vapor diffusion (e.g., ether into DCM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
